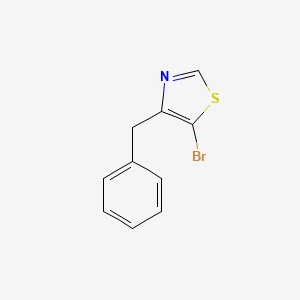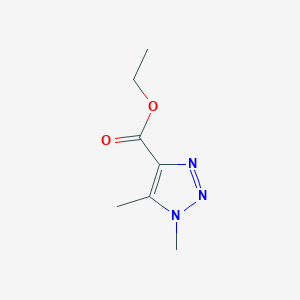
4-benzyl-5-bromo-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-5-bromo-1,3-thiazole (BBT) is an organic compound that is commonly used in laboratory experiments. It is a heterocyclic aromatic compound with a five-membered ring containing two sulfur atoms and a benzyl group. BBT has been used in a variety of scientific research applications, including drug design, organic synthesis, and drug metabolism studies. Additionally, its biochemical and physiological effects have been studied extensively, providing valuable insights into the structure and function of various biological systems. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions of BBT research.
Applications De Recherche Scientifique
4-benzyl-5-bromo-1,3-thiazole has been used in a variety of scientific research applications. It has been used in drug design studies to explore the structure-activity relationships of various compounds. Additionally, this compound has been used in organic synthesis studies to investigate the effects of various substituents on the reactivity of the compound. Finally, this compound has been used in drug metabolism studies to study the metabolism and bioavailability of various drugs.
Mécanisme D'action
The mechanism of action of 4-benzyl-5-bromo-1,3-thiazole is not yet fully understood. However, it is believed to interact with various proteins and enzymes in the body, leading to the modulation of various biochemical processes. It is also believed to interact with various receptor sites, leading to the activation or inhibition of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have a variety of effects on various biochemical processes, including the inhibition of various enzymes, the modulation of various receptor sites, and the modulation of various physiological processes. Additionally, it has been shown to have a variety of effects on various physiological processes, including the modulation of the immune system, the modulation of the cardiovascular system, and the modulation of the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-benzyl-5-bromo-1,3-thiazole in laboratory experiments has several advantages. It is relatively easy to synthesize, it is relatively inexpensive, and it has a wide range of applications. Additionally, it has a relatively low toxicity, making it safe for use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. It can be difficult to synthesize in large quantities, and it is not always stable in various solvents.
Orientations Futures
There are many potential future directions for 4-benzyl-5-bromo-1,3-thiazole research. One potential direction is to further explore the mechanism of action of this compound and to determine the exact biochemical and physiological effects of the compound. Additionally, more research could be done to investigate the use of this compound in drug design and drug metabolism studies. Finally, more research could be done to explore the potential applications of this compound in various laboratory experiments.
Méthodes De Synthèse
4-benzyl-5-bromo-1,3-thiazole can be synthesized via a variety of methods, including the Williamson ether synthesis, the Williamson sulfide synthesis, and the Stille coupling reaction. The Williamson ether synthesis involves the reaction of a benzyl halide with an alkoxide ion. The Williamson sulfide synthesis involves the reaction of a thiol with a halide, while the Stille coupling reaction involves the reaction of a halide with a palladium-catalyzed alkyl stannane. All of these methods produce high yields of this compound with relatively low reaction times.
Propriétés
IUPAC Name |
4-benzyl-5-bromo-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c11-10-9(12-7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBQHLUCZCUWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(SC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B6603772.png)
![1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one](/img/structure/B6603780.png)


![3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6603799.png)

![2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde](/img/structure/B6603829.png)



amine](/img/structure/B6603848.png)


![Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B6603861.png)